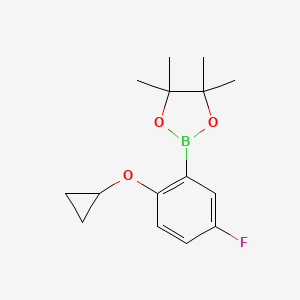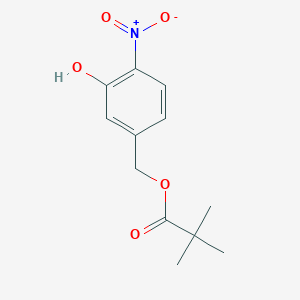
2-(4-aminofenil)morfolina-4-carboxilato de tert-butilo
Descripción general
Descripción
Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is a useful research compound. Its molecular formula is C15H22N2O3 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología
En farmacología, este compuesto se utiliza como bloque de construcción para la síntesis de diversas moléculas farmacológicamente activas. Su anillo de morfolina y su grupo éster de tert-butilo lo convierten en un precursor valioso en el diseño de inhibidores enzimáticos, moduladores de receptores y otras entidades bioactivas. La presencia del grupo amino en el anillo fenilo permite una mayor funcionalización, lo que puede conducir al desarrollo de nuevos agentes terapéuticos .
Ciencia de Materiales
Dentro de la ciencia de materiales, 2-(4-aminofenil)morfolina-4-carboxilato de tert-butilo se puede emplear en la creación de nuevos materiales poliméricos. Su capacidad para actuar como un monómero que puede polimerizarse o copolimerizarse ofrece oportunidades para desarrollar materiales con propiedades mecánicas y químicas específicas para aplicaciones industriales .
Síntesis Química
Este compuesto sirve como intermedio en la síntesis orgánica, particularmente en la construcción de moléculas complejas. Ofrece un marco versátil que puede someterse a diversas reacciones químicas, incluyendo reacciones de alquilación, acilación y acoplamiento, que son fundamentales en la síntesis de diversos compuestos orgánicos .
Investigación Bioquímica
En la investigación bioquímica, las características estructurales del compuesto se explotan para sondear las vías bioquímicas. Se puede utilizar para sintetizar análogos de biomoléculas, que luego se pueden usar para estudiar las interacciones enzima-sustrato, la unión de proteínas y los procesos de transducción de señales .
Química Medicinal
En química medicinal, This compound es un andamiaje valioso para el descubrimiento de fármacos. Se puede modificar para producir compuestos guía con posibles efectos terapéuticos contra diversas enfermedades. Su adaptabilidad estructural permite la optimización de las propiedades farmacocinéticas y farmacodinámicas .
Química Analítica
Analíticamente, este compuesto se puede utilizar como material estándar o de referencia en el análisis cromatográfico y la espectrometría de masas. Ayuda en la identificación y cuantificación de compuestos similares o en el estudio de las vías metabólicas que involucran derivados de morfolina .
Química Orgánica
En el ámbito de la química orgánica, se utiliza para estudiar los mecanismos de reacción y desarrollar nuevas metodologías sintéticas. Su reactividad se puede aprovechar para explorar nuevas transformaciones orgánicas, lo que puede contribuir al avance de la química orgánica sintética .
Aplicaciones Industriales
Finalmente, en aplicaciones industriales, los derivados de este compuesto se pueden utilizar en la fabricación de colorantes, agroquímicos y otros productos químicos industriales. Su versatilidad en las reacciones químicas lo convierte en un activo valioso en el desarrollo de procesos y productos industriales .
Propiedades
IUPAC Name |
tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10,16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLFTAZSKDUPAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729085 | |
| Record name | tert-Butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002726-96-6 | |
| Record name | tert-Butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-(4-aminophenyl)morpholine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-c]pyridin-2-ylmethanol](/img/structure/B1527659.png)




![tert-Butyl 6-formyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1527664.png)
![2-Bromo-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B1527668.png)


![(S)-5-tert-Butyl 6-methyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B1527671.png)



